molecular formula C4H8ClN B1338645 But-3-yn-2-amine hydrochloride CAS No. 42105-26-0

But-3-yn-2-amine hydrochloride

Cat. No. B1338645
CAS RN: 42105-26-0
M. Wt: 105.56 g/mol
InChI Key: YSJBFJIMQKWSDK-UHFFFAOYSA-N
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Description

But-3-yn-2-amine hydrochloride is a chemical compound that is not directly mentioned in the provided papers. However, the papers do discuss related compounds and their synthesis, which can provide insight into the chemical nature and potential reactivity of But-3-yn-2-amine hydrochloride. For instance, the synthesis of related amines and the protection of amine groups are topics covered in the provided literature .

Synthesis Analysis

The synthesis of related compounds, such as 2-methyl-3-butyn-2-amine, involves the ammonolysis of 3-chloro-3-methyl-1-butyne in liquid amine, using 2-methyl-3-butyn-2-ol as a starting material . This suggests that a similar approach could potentially be applied to synthesize But-3-yn-2-amine hydrochloride, albeit with different starting materials and possibly under different reaction conditions to accommodate the hydrochloride group.

Molecular Structure Analysis

The molecular structure of But-3-yn-2-amine hydrochloride would consist of a butyne backbone with an amine group at the second carbon and a hydrochloride group associated with the amine. The structure analysis of similar compounds, such as the but-2-ynylbisoxycarbonyl (Bbc) group, indicates that these molecules can be used to protect amine groups during peptide synthesis, which implies that the amine group in But-3-yn-2-amine hydrochloride could also be subjected to protection/deprotection strategies .

Chemical Reactions Analysis

The chemical reactivity of But-3-yn-2-amine hydrochloride can be inferred from the reactivity of similar compounds. For example, N-tert-butanesulfinyl imines are used as intermediates for the asymmetric synthesis of amines and can be activated by the tert-butanesulfinyl group for the addition of various nucleophiles . This suggests that the amine group in But-3-yn-2-amine hydrochloride could also be activated for nucleophilic addition reactions.

Physical and Chemical Properties Analysis

While the physical and chemical properties of But-3-yn-2-amine hydrochloride are not directly discussed in the provided papers, we can infer that the compound would likely be a solid at room temperature, given its hydrochloride salt form. The presence of the hydrochloride group would also make it more soluble in water and other polar solvents compared to its free base form. The compound's reactivity and stability would be influenced by the presence of the triple bond in the butyne backbone and the amine group, which could participate in various chemical reactions .

Scientific Research Applications

  • Organic Synthesis

    • This compound is often used in the field of organic chemistry for various syntheses .
  • Buchwald–Hartwig Amination

    • “But-3-yn-2-amine hydrochloride” can be used in the Buchwald–Hartwig amination reaction of 1,2,3,4-tetrahydroacridine trifluoromethanesulfonate derivative .
  • Organic Synthesis

    • This compound is often used in the field of organic chemistry for various syntheses .
  • Buchwald–Hartwig Amination

    • “But-3-yn-2-amine hydrochloride” can be used in the Buchwald–Hartwig amination reaction of 1,2,3,4-tetrahydroacridine trifluoromethanesulfonate derivative .
  • Synthesis of Dialkynylamides

    • “But-3-yn-2-amine hydrochloride” can be used as a reagent to synthesize dialkynylamides from diacids .

Safety And Hazards

But-3-yn-2-amine hydrochloride is a hazardous compound. It is advised to avoid contact with skin and eyes, and avoid inhalation of vapor or mist . The compound is also a potential skin sensitizer .

properties

IUPAC Name

but-3-yn-2-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H7N.ClH/c1-3-4(2)5;/h1,4H,5H2,2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSJBFJIMQKWSDK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C#C)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H8ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70505072
Record name But-3-yn-2-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70505072
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

105.56 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

But-3-yn-2-amine hydrochloride

CAS RN

42105-26-0
Record name But-3-yn-2-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70505072
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name but-3-yn-2-amine hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
4
Citations
K Malkova, A Bubyrev, V Krivovicheva, D Dar'in… - beilstein-journals.org
… But-3-yn-2-amine hydrochloride 16 But-3-yn-2-yl methanesulfonate S19, but-3-yn-2-amine S20 and but-3-yn-2-amine hydrochloride 16 were prepared according to a literature …
Number of citations: 0 www.beilstein-journals.org
Y Zhu, P Liu, D Wang, J Zhang, J Cheng… - Chinese Journal of …, 2013 - Wiley Online Library
… Because but-3-yn-2-amine shared lower boiling point, it was transformed to crude but-3-yn-2-amine hydrochloride used for next step without further purification. The crude product was …
Number of citations: 1 onlinelibrary.wiley.com
M Tran-Dubé, S Johnson, I McAlpine - Tetrahedron Letters, 2013 - Elsevier
… procedure (Scheme 2, compound 8): to a solution of tetrahydro-2H-pyran-4-carbonyl chloride (100 mg, 0.7 mmol) in ACN (1.5 mL, 0.5 M) was added but-3-yn-2-amine hydrochloride (…
Number of citations: 12 www.sciencedirect.com
AR Neves dos Santos - 2014 - bradscholars.brad.ac.uk
The generation of new chemical entities (NCEs) for use in chemical biology and drug discovery is of wide interest to both academia and the pharmaceutical industry. In order to …
Number of citations: 2 bradscholars.brad.ac.uk

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